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naphthyridine

CAS No.: 1820666-67-8

Cat. No.: B1376444 Get Quote

Technical Whitepaper for Drug Discovery & Medicinal Chemistry[1]

Executive Summary
The 1,5-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry,

distinct from its more common 1,8-naphthyridine isomer (found in nalidixic acid). Its unique

nitrogen positioning (N1, N5) creates a specific electronic distribution that facilitates bidentate

coordination with metal ions and precise hydrogen bonding interactions within enzyme active

sites. This guide analyzes the core's utility across oncology (kinase inhibition), infectious

diseases (malaria, bacterial resistance), and neurology, providing actionable synthetic routes

and validated assay protocols.

Chemical Foundation & Structural Logic
The 1,5-naphthyridine core consists of two fused pyridine rings. Unlike quinoline or

isoquinoline, the presence of two nitrogen atoms reduces the electron density of the aromatic

system, making the ring highly susceptible to nucleophilic attacks (particularly at C2, C4, C6,

and C8) while remaining stable against oxidative metabolism.

H-Bonding Potential: In kinase inhibitors, the N1 and N5 atoms often serve as critical

hydrogen bond acceptors for the "hinge region" of ATP-binding pockets.
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Coordination Chemistry: The N1/N5 geometry allows for the formation of stable complexes

with transition metals (e.g., Ag(I)), which has been exploited for antimicrobial applications.

Therapeutic Applications & Mechanisms
3.1 Oncology: Precision Kinase Inhibition
The 1,5-naphthyridine scaffold is a potent template for Type I and Type II kinase inhibitors.

Aurora Kinases (A & B): Derivatives such as (7-aryl-1,5-naphthyridin-4-yl)ureas have

demonstrated IC50 values as low as 13 nM.[2] The urea moiety typically forms a "DD"

(donor-donor) motif interacting with the kinase backbone, while the naphthyridine core acts

as a spacer that orients the aryl group into the hydrophobic back pocket.

TGF-β Type I Receptor (ALK5): 1,5-naphthyridine aminothiazole derivatives inhibit ALK5

autophosphorylation (IC50 ~4–6 nM).[3] The scaffold provides a rigid anchor, preventing the

"induced fit" flexibility often seen with promiscuous inhibitors, thereby enhancing selectivity

over p38 MAP kinase.

PI3K/mTOR Pathway: Aryl(1-arylamino)ethyl-1,5-naphthyridines target the PI3K

isoform, crucial for hematological malignancies.

3.2 Infectious Diseases: Dual-Targeting Antimalarials
Resistance to artemisinin has shifted focus to novel scaffolds. 2,8-disubstituted-1,5-

naphthyridines exhibit a dual mechanism of action (MoA):

Inhibition of PfPI4K: Prevents phosphoinositide signaling essential for parasite replication.

Inhibition of Hemozoin Formation: Basic substituents at C8 allow the molecule to accumulate

in the acidic digestive vacuole of the parasite, interfering with the detoxification of heme

(similar to chloroquine but effective against resistant strains).

3.3 Antibacterial Activity
Substituted 1,5-naphthyridines function as DNA gyrase inhibitors. Unlike fluoroquinolones

(based on the 1,4-dihydro-4-oxo-quinoline or 1,8-naphthyridine core), 1,5-naphthyridines often
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retain activity against MRSA and VRE strains due to altered binding modes that bypass

common resistance mutations in the gyrA subunit.

Structure-Activity Relationship (SAR) Analysis
The biological activity is strictly governed by substitution patterns. The following Graphviz

diagram visualizes the critical SAR zones.
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Figure 1: SAR Map of the 1,5-naphthyridine scaffold, highlighting functionalization zones for

targeted biological effects.

Synthetic Accessibility
Accessing the core is the primary bottleneck. The Skraup Reaction remains the most robust

industrial method, though modern cross-coupling is preferred for late-stage diversification.

Workflow Visualization:
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Figure 2: Synthetic pathway from commodity starting materials to functionalized drug cores.

Experimental Protocols
Protocol A: Modified Skraup Synthesis of 1,5-Naphthyridine
Rationale: Traditional Skraup reactions can be violent. This modified protocol uses a sulfonated

oxidant for controlled exotherms.

Reagents: Mix 3-aminopyridine (100 mmol), glycerol (350 mmol), sodium m-

nitrobenzenesulfonate (70 mmol), and ferrous sulfate (3 g) in a round-bottom flask.

Acid Addition: Add 100 mL of water and 60 mL of conc. H2SO4 dropwise with stirring.

Cyclization: Heat the mixture to 140°C for 4 hours. Critical Check: Monitor TLC for the

disappearance of aminopyridine.
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Workup: Cool to room temperature. Basify with 50% NaOH to pH 10 (ice bath cooling

required).

Extraction: Steam distill the slurry. Collect the distillate and extract with CH2Cl2 (3 x 50 mL).

Validation: Evaporate solvent. Recrystallize from petroleum ether.

Expected Yield: 45–55%.

QC: 1H NMR (CDCl3) should show peaks at δ 9.0 (d), 8.4 (d), 7.6 (dd).

Protocol B: In Vitro Aurora Kinase Inhibition Assay
Rationale: To verify the potency of C4-substituted urea derivatives.

System: ADP-Glo™ Kinase Assay (Promega).

Enzyme Prep: Dilute recombinant Aurora A kinase (0.2 ng/µL) in reaction buffer (40 mM Tris

pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

Compound Treatment:

Prepare 10-point serial dilutions of the 1,5-naphthyridine derivative in DMSO.

Add 1 µL of compound to 4 µL of enzyme solution in a 384-well plate.

Control: Use Staurosporine (1 µM) as a positive inhibition control.

Reaction Initiation: Add 5 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Histone H3).

Incubate at 25°C for 60 mins.

Detection: Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).

Incubate 40 mins. Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

Readout: Measure luminescence on a plate reader. Calculate IC50 using non-linear

regression (GraphPad Prism).

Quantitative Data Summary
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Compound Class Target Potency (IC50)
Key Structural
Feature

(7-Aryl-1,5-naph) Aurora A 13 nM
Urea linker at C4;

Pyrazole at C7

Aminothiazole-1,5-

naph
ALK5 (TGF-β) 6 nM

2-position substitution;

Rigid core

2,8-Disubstituted PfPI4K 52 nM
Basic amine at C8

(Solubility + MoA)

Ag(I) Complex C. albicans 0.78 µg/mL (MIC)
N1/N5 bridging

coordination
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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